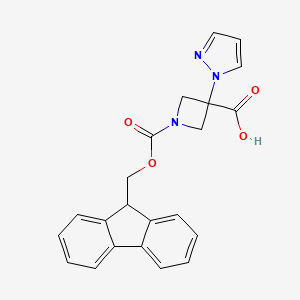

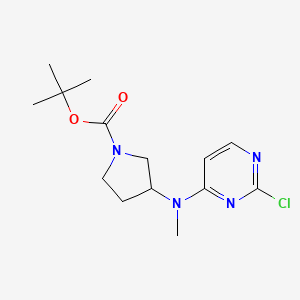

![molecular formula C32H35N3O4S2 B2509842 ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532971-22-5](/img/structure/B2509842.png)

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their biological activities, as well as synthetic methods that could be relevant.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the Gewald method is mentioned as a synthetic route for a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which suggests that a similar approach might be applicable for the synthesis of the compound . The Gewald method is a well-known reaction for synthesizing thiophene derivatives, which are important in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of the compound likely includes several functional groups, such as an indole moiety, a thiophene ring, and an amide linkage, which are common in drug molecules for their diverse biological activities. The indole moiety, in particular, is a common structure in compounds that target enzymes like acetylcholinesterase (AChE), as seen in the first paper where a related compound is reported to be a potent AChE inhibitor .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. For example, the amide linkage could be involved in hydrolysis reactions under certain conditions, while the thiophene ring might participate in electrophilic aromatic substitution reactions. The presence of an indole moiety could also imply potential interactions with proteins through non-covalent binding, which is a common mechanism in enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of an indole and a thiophene ring suggests that the compound could exhibit aromatic character, impacting its solubility and reactivity. The compound's crystal structure and behavior upon irradiation, as studied in the second paper for a related compound, could provide insights into its stability and the formation of radicals, which are important for understanding its behavior under physiological conditions .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research has shown various synthesis methods for compounds structurally related to the specified chemical. For instance, the synthesis of azo benzo[b]thiophene derivatives through the reaction of cyclohexanone and sulfur with malononitrile and ethyl cyanoacetate, highlighting a method to create azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Characterization Techniques

A study on the synthesis and characterization of a new azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" provides insights into characterizing similar complex compounds through spectral analysis and X-ray diffraction methods (Menati et al., 2020).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activity

Studies have demonstrated the potential antibacterial and antifungal applications of related compounds. For instance, novel cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antibacterial and antifungal activities against various pathogenic strains, suggesting potential pharmaceutical applications (Altundas et al., 2010).

Anticancer Activity

The synthesis and evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown promising anticancer activity against colon HCT-116 human cancer cell line. This indicates the potential for developing new anticancer agents based on structural analogs of the compound (Abdel-Motaal et al., 2020).

Material Science Applications

Disperse Dyes

The application of thiophene derivatives as disperse dyes for polyester highlights the compound's potential utility in material science and textile engineering, offering insights into the coloration and fastness properties of similar compounds (Sabnis & Rangnekar, 1989).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-10-5-4-6-12-26(24)41-31(29)34-28(36)20-40-27-19-35(25-11-8-7-9-23(25)27)18-17-33-30(37)22-15-13-21(2)14-16-22/h7-9,11,13-16,19H,3-6,10,12,17-18,20H2,1-2H3,(H,33,37)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALODWOUCMWRJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

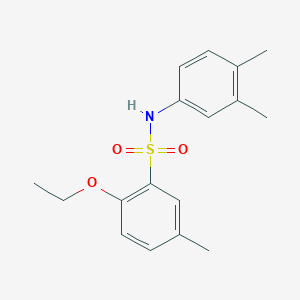

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

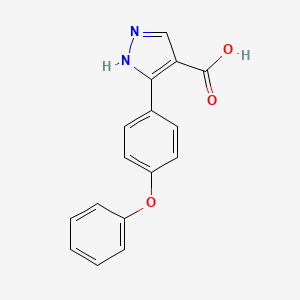

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

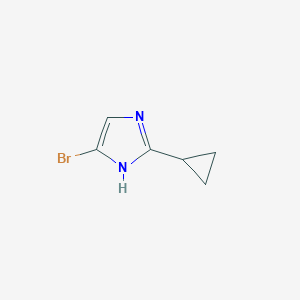

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)